N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a pyridine-derived compound featuring a hybrid structure combining indole, pyridine carboxamide, and a thiolan-3-yloxy (tetrahydrothiophene-3-yloxy) substituent.
- Core structure: The pyridine-4-carboxamide backbone is shared with compounds like N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide (CAS 29745-40-2, MW 265.31 g/mol) .
- Key modifications: The addition of a thiolan-3-yloxy group at the pyridine 2-position distinguishes it from simpler indole-pyridine hybrids. This sulfur-containing substituent likely enhances lipophilicity and alters electronic properties compared to oxygen-based analogs.
- Physicochemical properties: Based on analogs, the compound is expected to have a high melting point (~300–500°C) and moderate water solubility due to the indole and pyridine moieties .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(14-5-8-21-19(11-14)25-16-7-10-26-13-16)22-9-6-15-12-23-18-4-2-1-3-17(15)18/h1-5,8,11-12,16,23H,6-7,9-10,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKGHGCJCLGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling with Pyridine Carboxamide: The final step involves coupling the indole-ethyl-thiolane intermediate with pyridine-4-carboxylic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and thiolane moieties can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiolane rings
Reduction: Reduced forms of the carboxamide and pyridine rings
Substitution: Substituted pyridine derivatives
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of analogs: indole-ethylamine derivatives , pyridine carboxamides , and sulfur/oxygen-substituted pyridines (Table 1).
Table 1: Structural and Functional Group Comparisons
*Estimated based on structural analogs.
Pharmacological and Reactivity Comparisons
- Indole-ethylamine analogs : Compounds like 2-(1H-indol-3-yl)-N-methylethanamine (MW 174.25 g/mol) exhibit serotonergic activity due to the indole-ethylamine motif . The target compound’s extended pyridine carboxamide chain may reduce CNS penetration compared to simpler amines but enhance receptor specificity.
- Halogenated pyridines : Derivatives like 2-chloro-4-iodo-3-methylpyridine (MW 267.47 g/mol) prioritize electrophilic reactivity for coupling reactions, whereas the thiolan-3-yloxy group in the target compound may favor hydrogen bonding or π-stacking interactions .
Physicochemical and Thermodynamic Properties
- Boiling/Melting Points : The thiolan-3-yloxy group’s steric bulk may increase melting points compared to halogenated pyridines (e.g., 2-chloro-4-iodo-3-methylpyridine melts at ~150°C) .
- Solubility : The sulfur atom in thiolan enhances lipophilicity (logP ~3.5 estimated), contrasting with more polar analogs like 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (logP ~2.8) .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Indole Moiety : Known for its role in various biological activities.
- Thiolane Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Pyridine Carboxamide Group : Imparts solubility and may enhance binding to biological receptors.
The molecular formula is , indicating a complex structure with multiple functional groups that could influence its biological properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.
- Receptors : Potential interactions with neurotransmitter or hormone receptors could influence signaling pathways related to cell growth and apoptosis.
Biological Activity
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies suggest that this compound exhibits antimicrobial properties against various pathogens. The indole structure is often associated with antibacterial effects, making it a candidate for further exploration in treating infections.
Anticancer Properties
Preliminary research indicates that the compound may possess anticancer activity. Its ability to modulate cell signaling pathways could contribute to inhibiting tumor growth or inducing apoptosis in cancer cells.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, there is interest in exploring its effects on neurodegenerative diseases. The interaction with specific receptors may provide insights into its potential as a therapeutic agent in neurology.
Research Findings and Case Studies
A review of available literature reveals several studies focusing on the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Study 2 | Showed inhibition of cancer cell proliferation in vitro. |
| Study 3 | Suggested potential neuroprotective effects in animal models. |
These findings highlight the compound's versatility and potential as a multi-target therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
